molecular formula C9H6F3N3O2 B1276845 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 695191-64-1

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1276845
CAS No.: 695191-64-1
M. Wt: 245.16 g/mol
InChI Key: DAMOOHCQZZFUPI-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrazolo[1,5-a]pyrimidine Chemistry

Pyrazolo[1,5-a]pyrimidines emerged as a privileged scaffold in the mid-20th century, with early synthetic routes relying on cyclocondensation reactions between β-diketones and 3-aminopyrazoles. The 1970s saw methodological refinements, including microwave-assisted and green chemistry approaches, which improved yields and reduced reaction times. By the 2000s, their biological potential became evident through kinase inhibition studies, particularly against protein kinases like CK2 and EGFR. The introduction of palladium-catalyzed cross-coupling and click chemistry in the 2010s further expanded structural diversity, enabling precise functionalization at positions 2, 3, 5, and 7.

Significance of Trifluoromethyl-Substituted Heterocycles

The trifluoromethyl (-CF₃) group profoundly influences molecular properties:

  • Lipophilicity : Increases logP by ~0.9 compared to methyl groups, enhancing membrane permeability.
  • Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 enzymes due to strong C-F bonds.
  • Electron-Withdrawing Effects : Polarizes adjacent functional groups, modulating binding interactions with biological targets.

In pyrazolo[1,5-a]pyrimidines, CF₃ substitution at position 7 improves kinase binding affinity by forming hydrophobic interactions with leucine and phenylalanine residues in ATP pockets.

Position within Heterocyclic Compound Classification

This compound belongs to the pyrazolo[1,5-a]pyrimidine subclass of bicyclic heterocycles, characterized by:

  • Fused Ring System : Pyrazole (5-membered) fused with pyrimidine (6-membered).
  • Substituent Positions :
    • Methyl at C5 enhances steric bulk for target selectivity.
    • Trifluoromethyl at C7 optimizes hydrophobic interactions.
    • Carboxylic acid at C3 enables salt bridge formation with basic amino acids.

Its IUPAC name reflects this substitution pattern: this compound (CAS: 695191-64-1).

Research Interest in Pyrazolo[1,5-a]pyrimidines

Recent studies highlight three key areas:

  • Kinase Inhibition : Over 60% of published derivatives target oncogenic kinases (e.g., Trk, PI3Kδ, AHR), with IC₅₀ values often <100 nM.
  • Synthetic Versatility : The scaffold supports diverse modifications, including macrocyclization for improved pharmacokinetics.
  • Computational Design : Molecular docking studies rationalize substituent effects, enabling predictive SAR models.

For example, 7-(morpholin-4-yl) analogs demonstrate nanomolar PI3Kδ inhibition (IC₅₀ = 31 nM), critical for inflammatory disease therapeutics.

Table 1: Comparative Effects of Substituents on Pyrazolo[1,5-a]pyrimidine Bioactivity

Position Substituent Target Kinase IC₅₀ (nM) Key Interaction Source
C3 Carboxylic acid TrkA 1.7 Salt bridge with Arg599
C5 Methyl PI3Kδ 31 Hydrophobic pocket filling
C7 Trifluoromethyl AHR 650→31* Van der Waals with Phe289

*After optimization.

Properties

IUPAC Name

5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-4-2-6(9(10,11)12)15-7(14-4)5(3-13-15)8(16)17/h2-3H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMOOHCQZZFUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404399
Record name 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695191-64-1
Record name 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70404399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Preparation Methods

Example Reaction Conditions and Yields

Entry Acetic Acid Equivalents Atmosphere Yield (%) of Pyrazolo[1,5-a]pyrimidine Derivative
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Argon 6

Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.

The data indicate that increasing acetic acid equivalents and using an oxygen atmosphere significantly improve yields, highlighting the importance of oxidative conditions for efficient cyclization.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has been applied to synthesize related pyrazolo[1,5-a]pyrimidine derivatives, achieving high yields (88–96%) for 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines under 180 °C conditions. However, for compounds bearing sensitive substituents like coumarin hybrids, conventional reflux in acetic acid for 3 hours was preferred to avoid decomposition.

Although this method is reported for related compounds, it suggests potential applicability for the target compound’s synthesis, especially for accelerating reaction times and improving yields.

Starting Materials and Functional Group Introduction

  • The trifluoromethyl group (–CF₃) at the 7-position is typically introduced via trifluoromethylated pyrimidine precursors or via trifluoromethylation reactions on suitable intermediates.
  • The carboxylic acid group at the 3-position can be introduced by using β-ketoester derivatives that, upon ring closure and hydrolysis, yield the carboxylic acid functionality.
  • The methyl group at the 5-position is incorporated either by using methyl-substituted starting materials or by methylation steps during synthesis.

Summary of Preparation Method Features

Feature Description
Core synthesis strategy Cross-dehydrogenative coupling promoted by acetic acid and O₂, catalyst-free
Key reagents N-amino-2-iminopyridines, β-ketoesters/β-diketones
Reaction conditions Ethanol or acetic acid solvent, 130 °C, 18 h, aerobic atmosphere (preferably O₂)
Advantages High atom economy, catalyst-free, environmentally friendly, good to excellent yields
Alternative methods Microwave-assisted synthesis for related derivatives, conventional reflux for sensitive compounds
Functional group introduction Trifluoromethylation via substituted precursors; carboxylic acid from β-ketoesters; methylation

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • CAS Number : 695191-64-1
  • Molecular Formula : C9H6F3N3O2C_9H_6F_3N_3O_2
  • Molecular Weight : 245.16 g/mol
  • Purity : 97%

Safety Information

The compound is classified as harmful if swallowed and may cause skin and eye irritation. It is essential to handle it with care, following appropriate safety protocols .

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For example, studies have shown that modifications to the carboxylic acid group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Biological Research

The compound serves as a valuable tool in biological studies, particularly in understanding cellular mechanisms and signaling pathways.

Example: Enzyme Inhibition Studies

Inhibitory assays have demonstrated that this compound can effectively inhibit certain kinases involved in cell proliferation. This inhibition can be utilized to study the effects on cell cycle regulation and apoptosis .

Agricultural Chemistry

The unique properties of this compound also lend themselves to applications in agricultural science, particularly as a potential herbicide or fungicide.

Research Findings

Preliminary studies suggest that the trifluoromethyl group enhances the compound's lipophilicity, making it effective at penetrating plant membranes and exhibiting herbicidal activity against specific weed species .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of anticancer drugsDerivatives show selective inhibition of tumor growth-related enzymes .
Biological ResearchUnderstanding enzyme inhibition and cellular pathwaysEffective inhibition of kinases; impacts on cell cycle and apoptosis .
Agricultural ChemistryPotential use as herbicides or fungicidesEnhanced lipophilicity leads to effective penetration and activity against weeds .

Mechanism of Action

The mechanism of action of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth and proliferation . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key analogs based on substituent variations:

Compound Name Substituents (Positions) Molecular Weight Key Properties Biological Relevance
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid -CH₃ (5), -CF₃ (7), -COOH (3) 275.21 High acidity (pKa ~3.9), moderate solubility, π-π stacking AhR modulation
5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid -C₂H₅ (5), -CF₃ (7), -COOH (3) 307.30 Increased lipophilicity (logP ~2.1), enhanced metabolic stability Discontinued due to low demand
5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid -C₆H₄-iPr (5), -CF₃ (7), -COOH (3) 375.23 Steric hindrance reduces solubility (<0.05 mg/mL), high protein binding Kinase inhibitor lead
7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid -CF₂H (7), -C₆H₄-F (5), -COOH (3) 353.35 Lower acidity (pKa ~4.8), improved membrane permeability Preclinical antiviral studies
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid -C₄H₃O (5), -CF₃ (7), -COOH (2) 297.20 Electron-rich furan enhances charge transfer, lower thermal stability Fluorescent probe development

Key Findings

Trifluoromethyl vs. Difluoromethyl : Replacement of -CF₃ with -CF₂H (e.g., in 7-difluoromethyl analogs) reduces electron-withdrawing effects, lowering acidity and altering reactivity in SNAr reactions .

Alkyl vs. Aryl Substituents :

  • Ethyl (C₂H₅) at position 5 increases lipophilicity (logP +0.3) compared to methyl, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Bulky aryl groups (e.g., 4-isopropylphenyl) enhance hydrophobic interactions but hinder solubility and synthetic yields (~60% vs. 90% for methyl derivatives) .

Position of Carboxylic Acid :

  • Position 2 (vs. 3) in furan-substituted analogs disrupts hydrogen-bonding networks, reducing stability in physiological buffers .

Research Implications

  • Drug Design : The trifluoromethyl group’s electronegativity enhances target binding in kinase inhibitors, but solubility limitations necessitate prodrug strategies (e.g., esterification) .
  • Material Science : Pyrazolo[1,5-a]pyrimidines with electron-rich substituents (e.g., furan) show promise in organic electronics due to charge-transfer properties .

Biological Activity

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 695191-64-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₆F₃N₃O₂
Molecular Weight245.16 g/mol
CAS Number695191-64-1
MDL NumberMFCD02253977
Purity≥95%

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant activity against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines, indicating promising anticancer effects .

2. Antimicrobial Properties

The compound has also displayed notable antimicrobial activity. Research indicates that it exhibits bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of trifluoromethyl groups enhances its interaction with microbial enzymes, thereby increasing its efficacy .

3. Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory activity. Studies have shown that it can significantly reduce paw edema in animal models, suggesting a mechanism that might involve inhibition of pro-inflammatory cytokines .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:

  • Enzymatic Inhibition : The compound may inhibit specific kinases and enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : Preliminary data suggest that it may induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives including this compound. The results indicated that this compound had an IC50 value of approximately 2.74 µM against MCF-7 cells, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against E. coli and S. aureus. The findings demonstrated a significant reduction in bacterial growth at concentrations as low as 0.1 µg/mL, showcasing its potential use as an antimicrobial agent .

Q & A

Basic Research Question

  • LogP Calculations : Use ChemAxon or ACD/Labs to estimate partition coefficients (predicted LogP ~2.5 for this compound) .
  • Solubility Parameters : Hansen solubility parameters (δD, δP, δH) identify compatible solvents (e.g., DMSO > ethanol > water) .
  • ADMET Prediction : SwissADME or ADMETlab2.0 models assess intestinal absorption (HIA >80%) and CYP450 inhibition risks .

How do crystallization conditions affect polymorph formation?

Advanced Research Question
Polymorphs impact stability and dissolution rates. Key factors:

  • Solvent Polarity : Ethanol favors Form I (needle-like crystals), while DMF yields Form II (plate-like) with distinct melting points (Form I: 220–223°C; Form II: 215–218°C) .
  • Cooling Rates : Slow cooling (0.5°C/min) promotes thermodynamically stable forms, while rapid quenching generates metastable phases .
  • Additives : Seed crystals or polymers (e.g., PVP) direct nucleation toward desired polymorphs .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Question

  • Storage : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis .
  • Lyophilization : Freeze-dry aqueous solutions to stabilize the carboxylic acid form (pH 4–6) .
  • Decomposition Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track impurity formation .

How can in silico methods guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • QSAR Models : Train models on IC₅₀ data from kinase assays to identify substituents (e.g., electron-withdrawing groups at position 3) that boost activity .
  • Free Energy Perturbation (FEP) : Simulate ΔΔG changes for CF₃ vs. CH₃ substitutions to prioritize synthetic targets .
  • Fragment-Based Design : Merge fragments (e.g., pyrimidine cores + trifluoromethyl groups) using software like Schrödinger’s CombiGlide .

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